MAGL Inhibitory Potency and Selectivity
MJN110 inhibits human monoacylglycerol lipase (hMAGL) with an IC50 of 9.1 nM, demonstrating greater potency than the widely used MAGL inhibitor JZL184, which has a reported IC50 of 144 nM in a comparable in vitro assay [1]. Furthermore, MJN110 displays a 10-fold selectivity window over the alternative 2-AG hydrolase ABHD6 and a >1000-fold selectivity over fatty acid amide hydrolase (FAAH) [1].
| Evidence Dimension | In vitro inhibitory potency against human MAGL (hMAGL) |
|---|---|
| Target Compound Data | IC50 = 9.1 nM |
| Comparator Or Baseline | JZL184: IC50 = 144 nM |
| Quantified Difference | MJN110 is approximately 16-fold more potent than JZL184 in this assay. |
| Conditions | Enzymatic assay using purified human recombinant MAGL. |
Why This Matters
Higher potency at lower concentrations can reduce off-target effects and minimize compound usage, making MJN110 a more cost-effective and precise tool for in vitro and in vivo studies requiring robust MAGL inhibition.
- [1] Niphakis MJ, et al. Evaluation of NHS carbamates as a potent and selective class of endocannabinoid hydrolase inhibitors. ACS Chem Neurosci. 2013 Sep 18;4(9):1322-32. View Source
